trans-2-Methylcyclopropanemethanol

Description

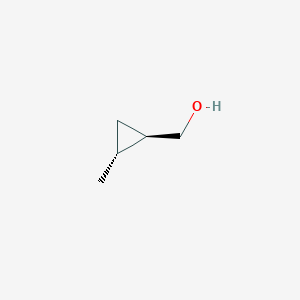

trans-2-Methylcyclopropanemethanol (CAS: 21003-36-1) is a cyclopropane derivative with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . Its structure features a cyclopropane ring substituted with a methyl group at the 2-position and a hydroxymethyl group (-CH₂OH) in the trans configuration. This compound is of interest in organic synthesis due to the strain inherent in the cyclopropane ring, which can influence reactivity and stereochemical outcomes in downstream reactions.

Properties

CAS No. |

21003-36-1 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

[(1S,2R)-2-methylcyclopropyl]methanol |

InChI |

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI Key |

SHEINYPABNPRPM-RFZPGFLSSA-N |

SMILES |

CC1CC1CO |

Isomeric SMILES |

C[C@@H]1C[C@@H]1CO |

Canonical SMILES |

CC1CC1CO |

Pictograms |

Flammable |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Methylcyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of methylene with an alkene can produce cyclopropane derivatives . Another method involves the reduction of 2-Methylcyclopropanecarboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis and reduction reactions are applicable. Industrial production would likely involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methylcyclopropanemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the functional groups attached to the cyclopropane ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Trans-2-Methylcyclopropanemethanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and cyclopropane derivatives.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-Methylcyclopropanemethanol exerts its effects involves its interaction with various molecular targets. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclopropane ring’s strained nature also contributes to its unique chemical behavior .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between trans-2-Methylcyclopropanemethanol and related cyclopropane derivatives:

Physical and Chemical Properties

- Molecular Weight and Polarity: this compound has a lower molecular weight (86.13 g/mol) compared to aryl-substituted analogs like trans-2-(4-Methylphenyl)cyclopropyl)methanol (162.23 g/mol). The absence of an aromatic ring in the former reduces its lipophilicity and boiling point relative to phenyl derivatives .

- Stereochemical Effects: The cis/trans configuration of substituents significantly impacts reactivity. For example, cis-(2-Phenylcyclopropyl)methanol exhibits distinct stereochemical behavior in ring-opening reactions compared to its trans isomers .

- Reactivity: Cyclopropane rings with electron-withdrawing groups (e.g., chlorine in 1-Chloro-2-methyl-2-propanol) exhibit higher reactivity toward nucleophilic substitution, whereas hydroxymethyl groups (as in this compound) may participate in oxidation or esterification reactions .

Research Findings and Trends

- Steric and Electronic Effects: Substituents on the cyclopropane ring modulate strain and reactivity.

- Comparative Yields: Phenyl-substituted analogs achieve higher synthesis yields (e.g., 92% for trans-2-(4-Methylphenyl)cyclopropyl)methanol) compared to non-aromatic derivatives, possibly due to aromatic stabilization during cyclopropanation .

Biological Activity

trans-2-Methylcyclopropanemethanol (CAS 6077-72-1) is a chiral alcohol with potential biological significance. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique cyclopropane structure, which influences its reactivity and biological interactions. The compound can exist in two stereoisomeric forms: trans and cis, with the trans form being more prevalent in biological contexts. Its chemical formula is CHO, and it is primarily studied for its role in organic synthesis and potential therapeutic applications.

1. Pharmacological Properties

Research has indicated that this compound may exhibit various pharmacological activities:

- Antiviral Activity : The compound has been explored for its inhibitory effects on viral neuraminidases, which are critical enzymes for viral replication. Inhibition of these enzymes can prevent the spread of viruses such as influenza .

- Cytochrome P450 Interaction : It has been used in studies investigating the microsomal cytochrome P450 system, which plays a significant role in drug metabolism and the biotransformation of various compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, including neuraminidases from various pathogens. This inhibition is crucial in therapeutic contexts where reducing viral load is necessary .

- Chirality Influence : The stereochemistry of this compound affects its interaction with biological targets, influencing its efficacy as a drug candidate. Enantiomers may exhibit different biological activities due to their spatial arrangement .

Case Study 1: Inhibition of Neuraminidase

A study focused on the inhibitory effects of this compound on neuraminidase activity demonstrated that compounds with a Ki (inhibitory constant) lower than 5 x 10 M were effective in vivo. This study highlighted the potential of this compound as a lead compound in antiviral drug development .

Case Study 2: Cytochrome P450 Hydroxylation

In another investigation, this compound was utilized to study the hydroxylation processes mediated by cytochrome P450 enzymes. The findings indicated that this compound could serve as a substrate for these enzymes, providing insights into its metabolic pathways and implications for drug interactions .

Data Table: Biological Activities of this compound

Q & A

Basic Question: How can trans-2-Methylcyclopropanemethanol be structurally distinguished from its cis isomer in laboratory settings?

Methodological Answer:

The stereochemical configuration of trans-2-Methylcyclopropanemethanol (CAS RN 21003-36-1) can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (J values) between the cyclopropane ring protons differ significantly between cis and trans isomers due to their spatial arrangement. For example, in the trans isomer, the vicinal coupling constants (H1–H2) typically range between 4–6 Hz, whereas cis isomers exhibit higher values (8–10 Hz) . Complementary techniques like polarimetry or chiral chromatography may further resolve enantiomeric purity if the compound is synthesized asymmetrically.

Basic Question: What are the recommended synthetic routes for this compound, and how do reaction conditions influence stereoselectivity?

Methodological Answer:

A common synthesis involves the cyclopropanation of allylic alcohols via the Simmons-Smith reaction. For example, reacting 2-methyl-2-propen-1-ol with diiodomethane and a zinc-copper couple under anhydrous conditions yields the cyclopropane ring. Stereoselectivity toward the trans isomer is enhanced by using chiral auxiliaries or asymmetric catalysts, such as rhodium complexes, which direct the methyl and hydroxymethyl groups to opposite faces of the ring . Temperature control (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) are critical for minimizing side reactions like ring-opening.

Advanced Question: How should researchers resolve contradictions in reported NMR chemical shifts for this compound across different studies?

Methodological Answer:

Discrepancies in NMR data often arise from variations in solvent, concentration, or calibration standards. To address this:

Standardize Conditions : Re-run spectra using deuterated chloroform (CDCl₃) or DMSO-d₆ as a universal solvent, and report chemical shifts relative to tetramethylsilane (TMS).

Cross-Validate with DFT Calculations : Compare experimental data with density functional theory (DFT)-predicted shifts (e.g., using B3LYP/6-311++G** basis sets) to identify outliers .

Consult Multi-Technique Data : Pair NMR with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to confirm molecular integrity .

Advanced Question: What strategies optimize the separation of this compound enantiomers for chiral resolution studies?

Methodological Answer:

Enantiomeric separation requires chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). For example:

- Use a cellulose-based CSP (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase (95:5 v/v) at 1.0 mL/min flow rate.

- Adjust column temperature (25–40°C) to improve peak resolution.

- Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or by derivatizing with a chiral agent (e.g., Mosher’s acid chloride) .

Advanced Question: How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or MP2 methods) can model degradation pathways:

pH Stability : Simulate protonation states at pH 2–12 to identify vulnerable functional groups (e.g., the hydroxymethyl group’s susceptibility to oxidation at acidic pH).

Thermal Stability : Calculate bond dissociation energies (BDEs) for the cyclopropane ring and adjacent bonds to predict decomposition temperatures.

Experimental Validation : Correlate computational results with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS monitoring .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in a cool (2–8°C), dry environment under inert gas (argon or nitrogen) to prevent oxidation.

- Handling : Use explosion-proof refrigerators and grounding straps to mitigate static discharge risks.

- Exposure Control : Employ fume hoods for synthesis steps and wear nitrile gloves coupled with polypropylene lab coats. Refer to Sigma-Aldrich safety guidelines for spill management and disposal .

Advanced Question: What experimental designs are recommended for studying the biological activity of this compound derivatives?

Methodological Answer:

Derivatization : Synthesize esters or ethers at the hydroxymethyl group to enhance bioavailability.

In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates and kinetic analysis.

In Vivo Models : Administer derivatives in rodent models (e.g., Sprague-Dawley rats) with pharmacokinetic profiling via LC-MS/MS.

Data Reproducibility : Follow PRISMA guidelines for systematic reviews of biological data to minimize bias .

Advanced Question: How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Process Optimization : Transition from batch to continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported Rh complexes) to improve turnover number (TON).

- Byproduct Analysis : Employ GC-MS to identify and quantify impurities, then adjust stoichiometry or quenching protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.